zinc;1,3-difluorobenzene-5-ide;bromide

Description

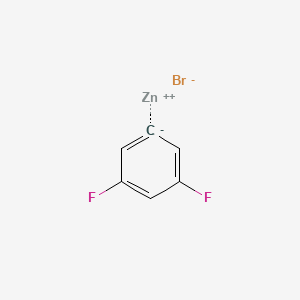

Zinc;1,3-difluorobenzene-5-ide;bromide is a coordination complex comprising a zinc(II) cation coordinated to a 1,3-difluorobenzene-5-ide ligand and a bromide counterion. This compound likely exhibits properties influenced by both the electron-withdrawing fluorine substituents on the aromatic ring and the Lewis acidic nature of zinc. Zinc bromide (ZnBr₂), a well-studied compound, serves as a foundational reference due to its shared bromide component and applications in organic synthesis, radiation shielding, and electrolytes .

Properties

Molecular Formula |

C6H3BrF2Zn |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

zinc;1,3-difluorobenzene-5-ide;bromide |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |

InChI Key |

SKCZKVTYRKONND-UHFFFAOYSA-M |

Canonical SMILES |

C1=[C-]C=C(C=C1F)F.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

- Diazotization : 3,5-difluoroaniline is diazotized using sodium nitrite (NaNO2) in the presence of hydrobromic acid (HBr) at low temperatures (around 0 to 10 °C) to form the diazonium salt.

- Halogenation : The diazonium salt is reacted with a boiling mixture of copper(I) bromide (CuBr) and hydrobromic acid to substitute the diazonium group with bromine.

- Isolation : The product, 1-bromo-3,5-difluorobenzene, distills off with steam and is purified by neutralization, washing, drying, and distillation.

Key Parameters

| Parameter | Value/Condition |

|---|---|

| Temperature (diazotization) | ~10 °C |

| Sodium nitrite solution | ~50% aqueous |

| HBr concentration | 48% aqueous |

| CuBr amount | 0.25 mol per 0.27 mol HBr |

| Reaction vessel | Four-necked flask with distillation bridge |

| Yield | High purity product obtained after steam distillation |

This method ensures high purity and good yield of 1-bromo-3,5-difluorobenzene, which is a critical intermediate.

Formation of Zinc;1,3-difluorobenzene-5-ide;bromide

General Synthetic Strategy

The this compound is typically prepared by metalation of the brominated difluorobenzene derivative using zinc metal or zinc reagents under controlled conditions. The process involves:

- Halogen-metal exchange or direct insertion of zinc into the carbon-bromine bond.

- Stabilization of the organozinc intermediate in an appropriate solvent system.

Metalation Methods

Two principal approaches are reported for the preparation of arylzinc bromides:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct insertion of zinc metal | Treatment of 1-bromo-3,5-difluorobenzene with activated zinc powder in an inert solvent (e.g., THF) under reflux | Simple, avoids strong bases | May require activation of zinc, longer reaction times |

| Halogen-lithium exchange followed by transmetallation | Treatment of aryl bromide with n-butyllithium at low temperature to form aryllithium intermediate, then transmetallation with zinc(II) chloride | High reactivity, better control | Requires low temperature, sensitive reagents |

Typical Procedure Example

- In an inert atmosphere, 1-bromo-3,5-difluorobenzene is dissolved in tetrahydrofuran (THF).

- Activated zinc powder is added, and the mixture is refluxed for several hours to allow insertion of zinc into the C-Br bond.

- The resulting this compound is isolated as a solution or solid, often used in situ for further reactions.

Catalytic and Alternative Routes for Difluorobenzene Derivatives

Palladium-Catalyzed Halogen Exchange

A recent advancement involves the use of palladium catalysts to facilitate halogen exchange or elimination reactions on difluorohalobenzenes to obtain difluorobenzene derivatives with high purity and yield. This method can be adapted to prepare zinc organometallics by subsequent metalation.

| Catalyst | Reaction Conditions | Outcome |

|---|---|---|

| Palladium catalyst | 70–140 °C, presence of amines and hydrogen pressure | High yield, high purity difluorobenzene derivatives |

This approach avoids corrosion problems and expensive starting materials, offering industrial scalability.

Notes on Industrial Scale Preparation

- Avoidance of corrosive reagents and expensive substrates is critical.

- Use of palladium catalysts and amine bases reduces side reactions and container corrosion.

- Hydrogen pressure and temperature control are vital for selective halogen elimination.

Summary Table of Preparation Methods

Research Findings and Observations

- The diazotization and subsequent Sandmeyer reaction for preparing 1-bromo-3,5-difluorobenzene is well-documented with reproducible high yields and purity.

- Metalation using activated zinc is a straightforward method but requires careful control of moisture and oxygen to prevent decomposition.

- Halogen-lithium exchange followed by transmetallation offers better control but is more sensitive and operationally demanding.

- Palladium-catalyzed halogen elimination methods provide an innovative route to prepare difluorobenzene derivatives with high purity and yield, reducing corrosion and cost issues associated with traditional methods.

- The choice of method depends on scale, available equipment, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Zinc;1,3-difluorobenzene-5-ide;bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium or nickel catalysts are often employed under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Zincation of Fluoroarenes

One of the primary applications of zinc;1,3-difluorobenzene-5-ide;bromide is in the zincation of fluoroarenes. Recent studies have shown that this compound can facilitate regioselective zincation reactions under mild conditions. The use of alkali-metal-alkoxide powered zincation allows for the transformation of sensitive fluoroarenes into more reactive intermediates, which can then be utilized in further synthetic steps. This method has been demonstrated to enhance yields and selectivity compared to traditional methods .

Selective Bromination

The compound can also be used in selective bromination processes of aromatic compounds. For instance, the bromination of 1,3-difluorobenzene has been reported to yield high conversions with excellent selectivity for desired products. This application is particularly useful in the synthesis of complex organic molecules where specific functionalization is required .

Materials Science

Molecular Assemblies

this compound has been explored for its role in creating molecular assemblies and materials with unique electronic properties. Research indicates that compounds featuring antiaromatic building blocks, including those derived from zinc complexes, can lead to novel materials with potential applications in electronics and photonics . The ability to manipulate electronic properties through chemical modifications opens avenues for developing advanced materials.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound can serve as a building block for the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of various functional groups that are critical in drug design. For example, derivatives of this compound have shown promise as inhibitors in biological systems, potentially leading to new therapeutic agents .

Case Study 1: Zincation Reactions

A study conducted by Hevia et al. demonstrated the effectiveness of using this compound for the zincation of various fluoroarenes. The researchers reported that the compound allowed for efficient metalation under mild conditions, yielding high purity products suitable for further functionalization .

Case Study 2: Selective Bromination

In another case, researchers employed this compound in a selective bromination reaction involving fluorobenzene derivatives. The results indicated that the compound could achieve high yields with minimal side reactions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which zinc;1,3-difluorobenzene-5-ide;bromide exerts its effects involves interactions with various molecular targets. The zinc center can coordinate with electron-rich sites on proteins or other biomolecules, influencing their activity. The fluorinated aromatic ring can participate in π-π interactions or hydrogen bonding, further modulating the compound’s behavior .

Comparison with Similar Compounds

Zinc Halides (ZnF₂, ZnCl₂, ZnBr₂, ZnI₂)

Zinc halides share a common Zn²⁺ core but differ in anion size, electronegativity, and polarizability, leading to distinct physicochemical properties:

| Property | ZnF₂ | ZnCl₂ | ZnBr₂ | ZnI₂ |

|---|---|---|---|---|

| Melting Point (°C) | 872 | 290 | 394 | 446 |

| Solubility in Water | 1.6 g/100 mL | 432 g/100 mL | 697 g/100 mL | 450 g/100 mL |

| Applications | Ceramics | Catalysis | Batteries | X-ray imaging |

| Lewis Acidity | Moderate | High | High | Moderate |

Zinc bromide demonstrates exceptional solubility in water and high Lewis acidity, making it valuable in organic reactions like Friedel-Crafts alkylation . In contrast, zinc fluoride’s low solubility limits its use to niche applications like coatings .

Cadmium Bromide (CdBr₂) and Calcium Bromide (CaBr₂)

Cadmium and calcium bromides highlight the impact of cation choice:

| Property | CdBr₂ | CaBr₂ | ZnBr₂ |

|---|---|---|---|

| Toxicity | High | Low | Moderate |

| Hygroscopicity | High | Very High | High |

| Use Cases | Photovoltaics | Dehydration | Radiation shielding |

Cadmium bromide’s toxicity restricts its industrial use, whereas zinc and calcium bromides are preferred for waste solidification and desiccants, respectively .

Aromatic Zinc Complexes

Zinc complexes with substituted aromatic ligands, such as triazole or pyridine derivatives, exhibit enhanced stability and reactivity due to π-backbonding and steric effects. For example:

Compared to non-fluorinated analogs, the 1,3-difluorobenzene ligand in the target compound likely enhances thermal stability and resistance to hydrolysis, similar to fluorinated organozinc reagents in cross-coupling reactions .

Q & A

Q. Methodology :

- Direct halogenation : React elemental zinc with bromine (Br₂) in a controlled, dry environment. The exothermic reaction requires cooling to prevent runaway conditions .

- Acid-base reaction : Treat zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with hydrobromic acid (HBr). This method minimizes bromine gas handling but requires post-synthesis dehydration to achieve anhydrous ZnBr₂ .

Key considerations : Use inert atmospheres (e.g., N₂) to avoid hygroscopicity and monitor reaction kinetics via calorimetry.

Advanced Synthesis: How can solvent selection influence the purity and crystallinity of ZnBr₂ in non-aqueous systems?

Q. Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., tetrahydrofuran, THF) to stabilize intermediates and reduce side reactions. THF enhances ZnBr₂ solubility, enabling recrystallization for high-purity yields .

- Additive strategies : Incorporate metal halide salts (e.g., LiBr) to modulate reaction rates and crystal growth .

Validation : Characterize crystallinity via powder XRD and thermal gravimetric analysis (TGA) to assess hydration states .

Basic Characterization: Which spectroscopic techniques are optimal for distinguishing ZnBr₂ from its hydrates?

Q. Methodology :

- Raman spectroscopy : Identify Zn-Br stretching modes (\sim200–300 cm⁻¹) and hydrate-specific O-H peaks .

- ¹H NMR in D₂O : Detect residual water in hydrates (δ ≈ 4.7 ppm) .

Contradiction resolution : Cross-validate with Karl Fischer titration for precise water content quantification .

Advanced Characterization: How can DFT calculations predict the electronic structure of ZnBr₂ in coordination complexes?

Q. Methodology :

- Modeling software : Use Gaussian or ORCA to simulate ZnBr₂’s Lewis acidity and ligand-binding behavior. Compare with experimental X-ray crystallography data (e.g., bond lengths, angles) .

- Case study : Analyze ZnBr₂’s role in stabilizing trifluoromethylbenzene derivatives via charge distribution maps .

Brominated Difluorobenzene Synthesis: What are efficient protocols for introducing bromine at the 5-position of 2,4-difluorobenzonitrile?

Q. Methodology :

- Radical bromination : Use N-bromosuccinimide (NBS) under UV light in acetonitrile. Optimize equivalents of NBS (1.1–1.3 eq.) to minimize di-bromination .

- Purification : Employ flash chromatography (hexane:ethyl acetate) or recrystallization in ethanol to isolate 5-bromo-2,4-difluorobenzonitrile with >95% purity .

Advanced Functionalization: How do steric and electronic effects of fluorine substituents influence cross-coupling reactions in brominated difluorobenzenes?

Q. Methodology :

- Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to overcome fluorine’s electron-withdrawing effects. Use DFT to predict activation barriers for C-Br bond cleavage .

- Controlled experiments : Compare reaction rates of 5-bromo-2,4-difluorobenzene with non-fluorinated analogs to quantify fluorine’s impact .

Mechanistic Studies: What kinetic models explain ZnBr₂’s role as a Lewis acid catalyst in Friedel-Crafts alkylation?

Q. Methodology :

- In situ monitoring : Use UV-Vis spectroscopy to track substrate consumption and identify rate-determining steps (e.g., carbocation formation) .

- Competitive inhibition : Introduce competing ligands (e.g., THF) to probe ZnBr₂’s coordination flexibility .

Data Contradictions: How to resolve discrepancies in reported catalytic activities of ZnBr₂ across studies?

Q. Methodology :

- Reproducibility checks : Standardize solvent purity, moisture levels, and catalyst pretreatment (e.g., annealing at 150°C) .

- Meta-analysis : Compare datasets using multivariate regression to isolate variables (e.g., temperature, substrate ratios) .

Computational Modeling: Can machine learning predict novel ZnBr₂-based electrolytes for high-voltage batteries?

Q. Methodology :

- Dataset curation : Compile ionic conductivity, viscosity, and electrochemical stability data from literature .

- Algorithm training : Use random forest models to correlate ZnBr₂ concentration with battery cycle life .

Safety and Handling: What protocols mitigate risks when scaling up brominated difluorobenzene synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.